3,6-Dibromopyridazin-4-amine 3,6-Dibromopyridazin-4-amine
Brand Name: Vulcanchem
CAS No.: 55928-87-5
VCID: VC17344038
InChI: InChI=1S/C4H3Br2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8)
SMILES:
Molecular Formula: C4H3Br2N3
Molecular Weight: 252.89 g/mol

3,6-Dibromopyridazin-4-amine

CAS No.: 55928-87-5

Cat. No.: VC17344038

Molecular Formula: C4H3Br2N3

Molecular Weight: 252.89 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dibromopyridazin-4-amine - 55928-87-5

Specification

CAS No. 55928-87-5
Molecular Formula C4H3Br2N3
Molecular Weight 252.89 g/mol
IUPAC Name 3,6-dibromopyridazin-4-amine
Standard InChI InChI=1S/C4H3Br2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8)
Standard InChI Key IHIVULWGOLOOET-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN=C1Br)Br)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4,6-Dibromopyridazin-3-amine belongs to the pyridazine family, a diazine class of heterocyclic compounds. The pyridazine core consists of a six-membered ring with two adjacent nitrogen atoms. In this derivative, bromine atoms occupy the 4 and 6 positions, while an amine group is located at position 3 (Figure 1). The molecular structure is confirmed by its CAS registry number (1206487-35-5) and synonyms such as 3-amino-4,6-dibromopyridazine .

Table 1: Key molecular properties of 4,6-dibromopyridazin-3-amine

PropertyValueSource
Molecular formulaC4H3Br2N3\text{C}_4\text{H}_3\text{Br}_2\text{N}_3
Molecular weight252.89 g/mol
DensityNot reported-
Boiling pointNot reported-
Hazard statementsH302 (Harmful if swallowed)

The compound’s exact mass is 250.869371 Da, with a monoisotopic mass of 250.869371 Da . Its topological polar surface area (TPSA) is 52.5 Ų, indicating moderate polarity .

Synthesis and Synthetic Derivatives

Structural Analogues

Several structurally related compounds highlight the versatility of brominated pyridazines:

Table 2: Comparative analysis of pyridazine derivatives

CompoundCAS NumberKey Features
4,6-Dimethylpyridazin-3-amine17258-21-8Methyl groups at 4,6; lower molecular weight (123.16 g/mol)
5-Chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one-Chlorine and phenoxy substituents; NPBWR1 antagonist
1-(2,6-Dibromopyridin-4-yl)ethanone864673-99-4Dibrominated pyridine with ethanone group

These analogues demonstrate how halogenation and functional group modifications influence reactivity and biological activity .

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